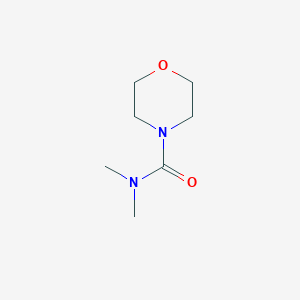

N,N-dimethylmorpholine-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylmorpholine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-8(2)7(10)9-3-5-11-6-4-9/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFCXHZRPFJLAND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392229 | |

| Record name | N,N-dimethylmorpholine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38952-61-3 | |

| Record name | N,N-dimethylmorpholine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Pervasive Influence of Morpholine Containing Compounds in Synthetic Chemistry

The morpholine (B109124) ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is a privileged scaffold in the landscape of synthetic and medicinal chemistry. e3s-conferences.org Its utility stems from a unique combination of physicochemical properties that are highly advantageous for drug design and development.

The presence of both a hydrogen bond acceptor (the oxygen atom) and a weakly basic nitrogen atom imparts a desirable balance of hydrophilicity and lipophilicity to molecules. e3s-conferences.org This balance is crucial for optimizing the pharmacokinetic profiles of drug candidates, including their solubility, permeability, and metabolic stability. Furthermore, the morpholine moiety can introduce conformational rigidity to a molecule, which can be pivotal for achieving selective binding to biological targets. e3s-conferences.org

The versatility of the morpholine scaffold is evident in the broad spectrum of biological activities exhibited by compounds that incorporate this ring system. These activities include, but are not limited to, anticancer, anti-inflammatory, and antimicrobial properties. e3s-conferences.org This wide-ranging therapeutic potential has solidified the status of morpholine as a cornerstone in the design of novel therapeutic agents.

Synthetic Methodologies and Chemical Transformations Involving N,n Dimethylmorpholine 4 Carboxamide

Direct Synthesis Strategies for N,N-dimethylmorpholine-4-carboxamide

The creation of this compound is primarily achieved through established amidation reactions. These methods can be categorized by the reaction conditions and reagents employed.

Base-Mediated Amide Formation Pathways

A prevalent and well-documented method for synthesizing this compound involves the reaction of morpholine (B109124) with dimethylcarbamoyl chloride. This transformation is typically conducted in a biphasic system, utilizing a strong base to facilitate the reaction.

The reaction proceeds by the nucleophilic attack of the secondary amine of the morpholine ring on the electrophilic carbonyl carbon of dimethylcarbamoyl chloride. The presence of a base, such as sodium hydroxide, is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. Dichloromethane often serves as the organic solvent to dissolve the reactants and facilitate the separation of the organic product from the aqueous phase. This method is known for its high efficiency, often yielding the product in excellent purity after distillation.

Table 1: Reaction Components for Base-Mediated Synthesis

| Reactant/Reagent | Role | Typical Solvent | Base |

|---|---|---|---|

| Morpholine | Amine Source | Dichloromethane (DCM) | Sodium Hydroxide (NaOH) |

| Dimethylcarbamoyl chloride | Carbonyl Source | Dichloromethane (DCM) | Sodium Hydroxide (NaOH) |

Solvent-Free and Atom-Efficient Synthetic Approaches

While classic solvent-based methods are effective, modern synthetic chemistry emphasizes the development of "green," solvent-free, and atom-efficient alternatives to minimize environmental impact. Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product.

For the synthesis of carboxamides in general, several innovative approaches are being explored. One such strategy involves the direct carbonylation of amines using carbon dioxide (CO2) as a renewable C1 source. nih.govnih.govpsu.edu These reactions, often catalyzed by transition metals or promoted by dehydrating agents, can offer a more sustainable route to amides and ureas. psu.edu Another atom-economic approach is the direct catalytic amidation of carboxylic acids and amines, where the only byproduct is water. chemistryforsustainability.orgnih.govresearchgate.net

Although specific solvent-free or highly atom-economic methods for the targeted synthesis of this compound are not extensively detailed in current literature, these general principles represent the frontier of sustainable amide synthesis and could potentially be adapted for its production.

This compound in Peptide and Amide Coupling Reactions

This compound plays a pivotal, though often misunderstood, role in the context of modern peptide coupling reagents. It is fundamentally a precursor to advanced uronium-based reagents rather than a byproduct of their application.

Formation in Uronium-Based Coupling Reagent Systems (e.g., COMU)

The compound this compound is a key intermediate in the synthesis of the third-generation uronium-type coupling reagent COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). luxembourg-bio.comnih.govchemicalbook.com COMU is highly valued in peptide synthesis for its efficiency, low racemization rates, and enhanced safety profile compared to older benzotriazole-based reagents like HBTU and HATU. nih.govchemicalbook.combiosynth.com

The synthesis of COMU involves the initial preparation of this compound, which is then activated (e.g., with oxalyl chloride or a similar reagent) to form a reactive intermediate. This intermediate is subsequently combined with the nucleophilic N-hydroxy compound, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), to yield the final COMU reagent.

During a peptide coupling reaction, COMU activates a carboxylic acid. The Oxyma moiety acts as an excellent leaving group, forming a highly reactive acyl-oxyma ester. The amine component of the coupling then attacks this activated ester to form the desired amide bond. In this process, the core structure of COMU is consumed, generating a water-soluble urea (B33335) derivative as a byproduct, not this compound. The byproduct is a morpholino-substituted urea, which is structurally distinct from the precursor. chemicalbook.com

Table 2: Comparison of Uronium-Based Coupling Reagents

| Reagent | Core Structure Origin | Leaving Group Additive | Key Advantage |

|---|---|---|---|

| HBTU/HATU | Tetramethylguanidinium | HOBt/HOAt (Explosive potential) | High efficiency |

| COMU | Morpholino-dimethylguanidinium | Oxyma (Non-explosive) | High efficiency, enhanced safety, water-soluble byproducts |

Role as an Intermediate or Precursor in Multistep Organic Syntheses

The most prominent and well-documented role of this compound as a synthetic intermediate is in the production of the COMU coupling reagent, as detailed previously. Its structure is integral to the final properties of COMU, including its high solubility and stability.

Beyond this specific application, some sources suggest that this compound, also referred to as DMMC, may possess inherent biological properties, including potential antiviral and insecticidal activities. However, its specific role as a synthetic precursor or intermediate in the development of other complex, biologically active molecules is not as widely documented in the scientific literature as its role in the synthesis of COMU. Its primary contribution to multistep organic synthesis remains its function as the foundational building block for this advanced and widely used peptide coupling agent.

Catalytic Synthesis Routes for this compound Derivatives

The formation of the N-carbonyl bond in this compound derivatives is a key transformation that can be facilitated by catalytic processes. These methods provide alternatives to traditional synthetic routes, often with improved efficiency, selectivity, and milder reaction conditions.

Transition Metal-Catalyzed Amidation

Transition metal catalysis has been effectively employed for the synthesis of ureas and carboxamides through the carbonylation of amines. These reactions typically involve the use of a transition metal complex to facilitate the coupling of an amine with a carbonyl source, such as carbon monoxide (CO) or carbon dioxide (CO2).

One of the prominent methods for the synthesis of urea derivatives, including N,N-disubstituted morpholine-4-carboxamides, is the oxidative carbonylation of amines. In this process, a secondary amine like morpholine can react with another secondary amine, such as dimethylamine (B145610), in the presence of a suitable catalyst and an oxidant. While direct catalytic examples for this compound are not extensively documented in publicly available literature, related syntheses of ureas from secondary amines provide a strong basis for this approach. For instance, various transition metal catalysts, including those based on palladium, rhodium, and ruthenium, have been investigated for the synthesis of ureas from amines and carbon monoxide.

A notable example is the selenium-catalyzed oxidative carbonylation of amines. Although not a transition metal, selenium in a catalytic amount can effectively promote the reaction between amines and carbon monoxide in the presence of an oxidant to form ureas. This methodology has been shown to be effective for a range of amines.

The direct carbonylation of morpholine with dimethylamine using a transition metal catalyst would proceed through the activation of the carbonyl source by the metal center, followed by nucleophilic attack of the amines to form the desired carboxamide. The specific conditions, such as the choice of metal, ligand, solvent, temperature, and pressure of the carbonyl source, are critical for achieving high yields and selectivity.

Table 1: Examples of Transition Metal-Catalyzed Urea Synthesis (Illustrative)

| Catalyst System | Amine 1 | Amine 2 | Carbonyl Source | Conditions | Product | Yield (%) |

| Pd-based catalyst | Morpholine | Dimethylamine | CO | Oxidant, Solvent, Temp, Time | This compound | Data not available |

| Ru-pincer complex | Benzylamine | - | Methanol (B129727) | 120 °C, 16 h | 1,3-Dibenzylurea | 79 |

| Selenium | 2-Aminobenzyl alcohol | - | CO/O₂ | Triethylamine | 1,4-dihydro-2H-3,1-benzoxazin-2-one | 87 |

Note: The data in this table is illustrative of related urea synthesis reactions due to the limited direct literature on the catalytic synthesis of the specified compound.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for a wide range of chemical transformations. In the context of synthesizing this compound derivatives, organocatalytic methods could potentially be employed for the activation of carbonyl compounds or their precursors, facilitating the amidation of morpholine.

One plausible organocatalytic strategy involves the use of a catalyst to activate a suitable carbonyl source, which then reacts with morpholine and subsequently with dimethylamine. For example, certain organic molecules can act as catalysts for the formation of ureas from amines and carbon dioxide. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic strong base, has been shown to catalyze the reaction of amines with CO2 to form carbamic acids, which can then be converted to ureas. This approach provides a greener alternative to methods employing toxic reagents like phosgene.

While specific research detailing the organocatalytic synthesis of this compound is scarce, the general principles of organocatalyzed amidation and urea synthesis are applicable. The key would be the selection of an appropriate organocatalyst that can efficiently activate a carbonyl synthon for reaction with the two different secondary amines.

Table 2: Examples of Organocatalytic Urea Synthesis (Illustrative)

| Organocatalyst | Amine 1 | Amine 2 | Carbonyl Source | Conditions | Product | Yield (%) |

| DBU | Primary Amines | Various Amines | CO₂ | Mitsunobu reagents | Unsymmetrical ureas | Good to excellent |

| Proline derivatives | Aldehydes/Ketones | Aminating agents | - | Solvent, Temp, Time | α-amino carbonyls | High enantioselectivity |

Note: This table illustrates the potential of organocatalysis in related transformations, as direct literature on the target compound's synthesis is limited.

Mechanistic Studies of Amide Bond Formation with Morpholine-Derived Reagents

The synthesis of this compound involves the formation of a stable amide bond between a morpholine nitrogen and a dimethylcarbamoyl group. Mechanistic studies of this reaction, while not extensively documented for this specific molecule, can be elucidated by examining established principles of amide bond formation involving morpholine and related secondary amines.

Activation Pathways of Carboxylic Acids

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to overcome a significant activation energy barrier. Several pathways are commonly employed for this purpose, any of which could theoretically be applied to the synthesis of this compound from morpholine and a dimethylcarbamic acid precursor.

One common laboratory and industrial-scale method involves the use of coupling reagents . Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), are used to activate the carboxylic acid. The mechanism involves the formation of a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the secondary amine of the morpholine ring. The role of HOBt is to form an active ester, which is less prone to side reactions and racemization (in the case of chiral carboxylic acids) than the O-acylisourea itself.

Another pathway is the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an acid anhydride . For the synthesis of this compound, dimethylcarbamoyl chloride would be a likely reactive precursor. The mechanism in this case is a direct nucleophilic acyl substitution, where the lone pair of the morpholine nitrogen attacks the electrophilic carbonyl carbon of the dimethylcarbamoyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent expulsion of the chloride leaving group yields the final amide product.

Table 1: Comparison of Carboxylic Acid Activation Pathways

| Activation Pathway | Reagents | Key Intermediate | Advantages | Disadvantages |

| Carbodiimide (B86325) Coupling | EDCI, HOBt | O-acylisourea, HOBt ester | Mild reaction conditions, high yields | Formation of urea byproducts, cost of reagents |

| Acid Chloride | Thionyl chloride, Oxalyl chloride | Acid chloride | High reactivity, readily available reagents | Harsh conditions, potential for side reactions |

| Acid Anhydride | Acetic anhydride, Trifluoroacetic anhydride | Mixed anhydride | Good reactivity | Anhydride may not be readily available |

Role of Morpholine Moiety in Reaction Intermediates

The morpholine moiety plays a significant role in the reactivity and stability of the reaction intermediates. As a secondary amine, the nitrogen atom in morpholine is nucleophilic and readily attacks the activated carboxyl group. The presence of the oxygen atom in the morpholine ring has an electron-withdrawing inductive effect, which slightly reduces the nucleophilicity of the nitrogen compared to a simple dialkylamine. However, this effect is generally not substantial enough to impede the reaction.

Once the tetrahedral intermediate is formed, the morpholine ring can influence its stability. The chair conformation of the morpholine ring is maintained throughout the reaction. The stability and reactivity of morpholine amides make them valuable intermediates in organic synthesis, offering advantages such as high water solubility and operational stability.

Investigation of Transition States and Energetics

Computational studies on the transition states and energetics of amide bond formation provide valuable insights into the reaction mechanism. For the reaction of morpholine with an activated carboxylic acid, the transition state for the nucleophilic attack of the morpholine nitrogen on the carbonyl carbon is expected to be a tetrahedral arrangement. The energy of this transition state will be influenced by the nature of the activating group and the solvent.

In the case of an acid chloride, the transition state will involve the partial formation of the N-C bond and the partial breaking of the C-Cl bond. The reaction is generally exothermic and has a relatively low activation energy due to the high reactivity of the acid chloride.

For carbodiimide-mediated couplings, the energetic profile is more complex, with multiple intermediates and transition states. The rate-determining step is often the initial formation of the O-acylisourea intermediate.

Reaction Kinetics and Rate-Limiting Factors in this compound Formation

The kinetics of this compound formation are dependent on the chosen synthetic route. In a reaction involving dimethylcarbamoyl chloride and morpholine, the reaction is typically fast and follows second-order kinetics, being first order in both reactants. The rate is influenced by the concentration of the reactants, the solvent polarity, and the temperature. In polar aprotic solvents, the reaction rate is generally enhanced.

When using coupling reagents like EDCI/HOBt, the kinetics can be more complex. Studies on similar amide formation reactions have shown that the rate-determining step is often the reaction between the carboxylic acid and the carbodiimide to form the O-acylisourea. The subsequent reaction with the amine is typically faster. nih.gov The reaction rate in such cases would be largely independent of the morpholine concentration.

Table 2: Illustrative Kinetic Data for a Second-Order Amide Formation

| [Morpholine] (M) | [Dimethylcarbamoyl Chloride] (M) | Initial Rate (M/s) | Rate Constant, k (M⁻¹s⁻¹) |

| 0.1 | 0.1 | 1.0 x 10⁻³ | 0.1 |

| 0.2 | 0.1 | 2.0 x 10⁻³ | 0.1 |

| 0.1 | 0.2 | 2.0 x 10⁻³ | 0.1 |

Note: The data in this table is illustrative for a typical second-order reaction and does not represent experimentally determined values for the specific synthesis of this compound.

Intramolecular Rearrangements and Transformations Involving the Carboxamide Linkage

The carboxamide linkage in this compound is generally stable. However, under certain conditions, it can undergo intramolecular rearrangements and transformations. While specific examples for this compound are not readily found in the literature, general reactions of amides can be considered.

Hydrolysis of the amide bond can occur under acidic or basic conditions to yield morpholine and dimethylamine. This is a common transformation for amides.

Reduction of the amide group is another possible transformation. Depending on the reducing agent used, the carbonyl group can be reduced to a methylene (B1212753) group, which would yield 4-(dimethylaminomethyl)morpholine. Strong reducing agents like lithium aluminum hydride are typically required for this transformation.

Intramolecular rearrangements of the carboxamide itself are less common for a simple structure like this compound. Rearrangements like the Hofmann or Curtius rearrangements require specific functionalities (e.g., an unsubstituted amide) that are not present in this molecule.

Mechanistic Aspects of Stereochemical Control in this compound Derivative Synthesis

While this compound itself is achiral, the synthesis of its derivatives can involve stereochemical control. If the morpholine ring or the dimethylamino group is substituted with chiral moieties, the formation of the amide bond can lead to diastereomers.

The stereochemical outcome of such reactions depends on the mechanism of the amide bond formation. In reactions proceeding through a tetrahedral intermediate, the approach of the morpholine nucleophile to the activated carboxyl group can be influenced by steric hindrance from existing chiral centers. For instance, if a chiral center is present on the morpholine ring, the two faces of the nitrogen atom may not be equally accessible, leading to a diastereoselective reaction.

The use of chiral auxiliaries or catalysts can also be employed to control the stereochemistry during the synthesis of this compound derivatives. For example, a chiral base could be used to deprotonate a prochiral starting material, leading to an enantioselective synthesis. While specific studies on this compound derivatives are limited, the principles of stereoselective synthesis are well-established and applicable.

Future Directions: Research Trajectories for N,n Dimethylmorpholine 4 Carboxamide Derivatives

The exploration of derivatives of N,N-dimethylmorpholine-4-carboxamide represents a promising, yet largely untapped, area of research. Based on the established principles of medicinal chemistry and the known activities of related morpholine (B109124) and carboxamide compounds, several research trajectories can be envisioned.

Future research could focus on the synthesis of a library of this compound derivatives with systematic modifications to the morpholine ring or the dimethylamino group. These novel compounds could then be screened for a wide range of biological activities. Given the prevalence of the morpholine scaffold in anticancer and central nervous system drug discovery, these therapeutic areas would be logical starting points for such investigations. e3s-conferences.org

Structure-activity relationship (SAR) studies would be a critical component of this research, aiming to correlate specific structural features of the derivatives with their biological effects. e3s-conferences.org For instance, altering the substituents on the morpholine ring could modulate the lipophilicity and steric bulk of the molecules, thereby influencing their target binding and pharmacokinetic properties.

The following table presents examples of approved drugs containing the morpholine scaffold, highlighting the therapeutic areas where derivatives of this compound could potentially find application:

| Drug Name | Therapeutic Area |

| Gefitinib | Oncology (Lung Cancer) |

| Linezolid | Antibacterial |

| Aprepitant | Antiemetic |

| Reboxetine | Antidepressant |

While direct research on the derivatives of this compound is currently limited, the established success of the morpholine scaffold in drug discovery provides a strong rationale for the future exploration of this specific chemical class.

Advanced Applications in Medicinal Chemistry and Biological Sciences: N,n Dimethylmorpholine 4 Carboxamide Derivatives

Structure-Activity Relationship (SAR) Studies of N,N-dimethylmorpholine-4-carboxamide Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies would involve systematically modifying the morpholine (B109124) ring, the dimethylamino group, or adding substituents to explore how these changes affect the compound's pharmacological properties.

The biological activity of a molecule can be significantly altered by the addition or modification of chemical substituents. These effects are typically categorized as electronic, steric, or hydrophobic in nature. In the context of carboxamide derivatives, altering substituents on associated ring systems has been shown to dramatically impact potency.

For instance, in a series of carboxamide derivatives synthesized as P2X7 receptor antagonists, the introduction of an electron-withdrawing group like trifluoromethoxy (-OCF₃) on a related analogue resulted in a tenfold enhancement of potency, with an IC₅₀ value of 0.457 ± 0.03 μM compared to the parent compound's 4.44 ± 5.21 μM. nih.gov This highlights that electron-withdrawing substituents can increase the electrophilicity of the molecule, potentially leading to stronger interactions with the target receptor. nih.gov Conversely, the addition of a methoxy (B1213986) (-OCH₃) group, which is electron-donating, led to a tenfold decrease in affinity in a different series. nih.gov

These principles suggest that for this compound, adding electron-withdrawing groups to the morpholine ring could enhance its biological activity, depending on the specific target. The nature and position of the substituent are critical, as seen in studies of other heterocyclic compounds where positional isomers exhibit vastly different activities. nih.gov For example, studies on N-thienylcarboxamides showed that different isomers, such as N-(2-substituted-3-thienyl)carboxamide versus N-(3-substituted-2-thienyl)carboxamide, had significantly different fungicidal activities and abilities to inhibit the enzyme succinate (B1194679) dehydrogenase. nih.gov

Table 1: Influence of Substituents on P2X7R Antagonist Activity of Carboxamide Analogues Data is illustrative of general carboxamide derivatives, not specifically this compound.

| Compound ID | Substituent | IC₅₀ (μM) | Fold Change in Potency |

| RB-2 (Ref) | - | 4.44 | - |

| 1e | -OCF₃ | 0.457 | ~10x increase |

| 1d | - | 0.682 | ~6.5x increase |

| 1h | - | 0.685 | ~6.5x increase |

| 3g | 4-methoxy | 8.29 | ~2x decrease |

| 3h | 3-CF₃ | 1.502 | ~3x decrease |

Conformational analysis is the study of the three-dimensional shapes a molecule can adopt and their relative energies. The specific conformation, or spatial arrangement of atoms, that a molecule adopts when it binds to its biological target is known as the bioactive conformation. The morpholine ring in this compound typically exists in a stable chair conformation.

Computational methods like Density Functional Theory (DFT) are often employed to predict the lowest energy (most stable) conformations of molecules. mdpi.com These theoretical calculations, combined with experimental techniques like 2D Nuclear Magnetic Resonance (NMR) spectroscopy, help in unambiguously determining the molecule's structure. mdpi.com Understanding the preferred conformation is crucial because the shape of the molecule must be complementary to the binding site on its target protein (e.g., an enzyme or receptor) for effective interaction. For derivatives, the addition of substituents can influence the preferred conformation, potentially locking the molecule into a more or less active shape.

The design of new derivatives with improved pharmacological profiles is guided by SAR and conformational analysis. The goal is to optimize properties like potency, selectivity, and metabolic stability. A common strategy is bioisosteric replacement, where a part of the molecule is replaced with another group that has similar physical or chemical properties, in order to improve the compound's activity or reduce toxicity. For example, replacing a phenyl group with a thienyl group can sometimes maintain or improve activity, as the two groups can function as bioisosteres. nih.gov

Another key design principle involves modifying the molecule to enhance its interaction with the target. This can be achieved by introducing groups that can form additional hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the amino acid residues in the binding pocket of the target protein. nih.gov For instance, molecular docking studies on certain carboxamide derivatives revealed that hydrogen bonding with specific residues like Tyr628 and Lys443, along with π-alkyl and π-sulfur interactions, contributed favorably to binding affinity. nih.gov

Investigations of Biological Target Interactions

Identifying and understanding how a compound interacts with its biological target is a critical aspect of drug discovery. For derivatives of this compound, this would involve studying their effects on specific enzymes and receptors.

Many drugs exert their effects by inhibiting or, less commonly, activating enzymes. The parent compound, Dimethylmorpholine-4-carboxamide (DMMC), has been reported to possess antiviral properties by inhibiting the synthesis of viral proteins through binding to the enzyme RNA polymerase, thereby blocking its function. biosynth.com

Derivatives can be designed to target a wide range of enzymes. For example, various carboxamide derivatives have been developed as inhibitors of succinate dehydrogenase (an enzyme involved in mitochondrial respiration) for use as fungicides. nih.gov Other studies have focused on developing N-hydroxybutanamide derivatives that inhibit matrix metalloproteinases (MMPs), a class of enzymes involved in cancer progression. One such derivative, containing an iodoaniline moiety, was found to inhibit MMP-2, MMP-9, and MMP-14 with IC₅₀ values around 1–1.5 μM. mdpi.com These examples show that the carboxamide scaffold, when appropriately substituted, can be a versatile platform for developing potent and selective enzyme inhibitors.

Table 2: Enzyme Inhibition Profile of Selected Carboxamide Derivatives Data is illustrative of general carboxamide derivatives, not specifically this compound.

| Compound Class | Target Enzyme | Example Derivative | IC₅₀ (μM) |

| N-thienylcarboxamides | Succinate Dehydrogenase (SDH) | N-(4-chlorophenyl-thienyl) | Varies by isomer |

| N¹-hydroxy-N⁴-phenylbutanediamides | Matrix Metalloproteinase-2 (MMP-2) | Iodoaniline derivative | ~1.0 - 1.5 |

| N¹-hydroxy-N⁴-phenylbutanediamides | Matrix Metalloproteinase-9 (MMP-9) | Iodoaniline derivative | ~1.0 - 1.5 |

| N¹-hydroxy-N⁴-phenylbutanediamides | Matrix Metalloproteinase-14 (MMP-14) | Iodoaniline derivative | ~1.0 - 1.5 |

In addition to enzymes, receptors are major targets for therapeutic agents. Derivatives containing morpholine and carboxamide moieties have been investigated for their ability to bind to and modulate various receptors. For example, extensive research has been conducted on carboxamide derivatives as antagonists for the P2X7 receptor, which is implicated in inflammation and cancer. nih.gov Binding studies showed that some of these compounds have high affinity for the receptor, with IC₅₀ values in the nanomolar to low micromolar range. nih.gov

In other studies, novel amide derivatives have been evaluated for their binding affinity to cannabinoid receptors (CB1/CB2). researchgate.net These studies found that certain compounds with a morpholine group showed measurable affinity and selectivity for the CB2 receptor. researchgate.net Molecular modeling suggested that the morpholine group could be positioned in a secondary lipophilic pocket of the receptor, contributing to the binding. researchgate.net Similarly, isoxazole-4-carboxamide derivatives have been studied as negative allosteric modulators of AMPA receptors, which are involved in pain transmission. mdpi.com These compounds were found to potently inhibit AMPA receptor activity, highlighting their potential as non-opioid analgesics. mdpi.com These examples demonstrate the potential for this compound derivatives to be developed as modulators of a wide array of receptor systems.

Protein Crystallography and Ligand-Target Complex Analysis

The elucidation of how this compound derivatives interact with their biological targets at an atomic level is crucial for structure-based drug design. Protein X-ray crystallography is a powerful technique that provides detailed three-dimensional structures of ligand-protein complexes, revealing key binding features.

Analysis of crystallographic data from the Protein Data Bank (PDB) for various morpholine-containing compounds highlights the diverse roles of this moiety in molecular recognition. nih.govacs.org The morpholine ring can act as an "interacting element," a "scaffold" to correctly orient other functional groups, or a "PK/PD modulator" to improve drug-like properties. acs.orgnih.gov In many complexes, the flexible chair conformation of the morpholine ring and the presence of both a hydrogen bond acceptor (oxygen atom) and a weakly basic nitrogen atom allow it to participate in a range of lipophilic and hydrophilic interactions within the active site of a protein. nih.govacs.orgnih.gov For instance, urea (B33335) derivatives incorporating a morpholine ring have been synthesized and their crystal structures analyzed, showing that the central -N—C(═O)—N- unit is typically planar, while the morpholine ring maintains a chair conformation. researchgate.net In the crystal lattice, these molecules often form chains through intermolecular N—H···O hydrogen bonds, demonstrating the ring's capacity for directing molecular assembly and interaction. researchgate.net

Pharmacological Modulation and Biological Response Characterization

Derivatives of this compound have been investigated for their ability to modulate a wide array of biological targets, leading to significant physiological responses. Their utility spans multiple therapeutic areas, driven by the advantageous properties conferred by the morpholine carboxamide group.

Developing drugs for the central nervous system presents the significant challenge of crossing the blood-brain barrier (BBB). nih.govacs.org The physicochemical properties of the morpholine ring make it a valuable component in CNS drug discovery. nih.govnih.gov Its unique pKa value and conformational flexibility contribute to improved blood solubility and brain permeability. nih.govacs.orgnih.gov

The morpholine carboxamide scaffold is a prominent feature in the design of novel anticancer agents. sci-hub.se These derivatives can interact with multiple oncogenic targets, exhibiting potent and selective cytotoxic effects against various cancer cell lines. nih.govnih.gov

For example, a series of morpholine-substituted tetrahydroquinoline derivatives were synthesized and evaluated as potential mTOR inhibitors. nih.govmdpi.com Several of these compounds displayed significant antiproliferative activity against lung (A549), breast (MCF-7), and triple-negative breast (MDA-MB-231) cancer cell lines, with some exhibiting IC₅₀ values in the nanomolar range. nih.govmdpi.com Similarly, N-substituted 1H-indole-2-carboxamides have shown promising results, with certain derivatives demonstrating high selectivity and potent cytotoxicity against leukemia (K-562) and colon cancer (HCT-116) cells. nih.gov The versatility of the carboxamide linkage allows for the attachment of the morpholine ring to various core structures, including 9-aminoacridines, to create DNA-intercalating agents with anti-proliferative properties. nih.govresearchgate.net

| Compound | Core Scaffold | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|---|

| Compound 10e | Morpholine-Tetrahydroquinoline | A549 (Lung) | 0.033 µM | nih.govmdpi.com |

| Compound 10h | Morpholine-Tetrahydroquinoline | MCF-7 (Breast) | 0.087 µM | nih.govmdpi.com |

| Compound 10d | Morpholine-Tetrahydroquinoline | A549 (Lung) | 0.062 µM | nih.govmdpi.com |

| Compound 10 | N-substituted 1H-indole-2-carboxamide | HCT-116 (Colon) | 1.01 µM | nih.gov |

| Compound 12 | N-substituted 1H-indole-2-carboxamide | K-562 (Leukemia) | 0.33 µM | nih.gov |

| Compound 4a | N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamide | Jurkat (Leukemia) | 0.63-0.69 µM | nih.gov |

| Compound 4a | N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamide | LOX IMVI (Melanoma) | 0.15 µM | nih.gov |

Understanding the downstream cellular effects of this compound derivatives is key to characterizing their therapeutic potential. These compounds can influence a variety of signal transduction pathways that regulate cell fate.

Activation of certain receptors by these derivatives has been linked to the modulation of protein kinases such as mitogen-activated protein kinases (MAPK), protein kinase C (PKC), and the PI3K-Akt signaling pathway. nih.gov For instance, the PI3K/Akt/glycogen synthase kinase 3 beta (GSK-3β) axis, which controls critical cellular processes like transcription, cell division, and proliferation, can be influenced by carboxamide-containing molecules. nih.gov

A significant mechanism of action for many anticancer carboxamide derivatives is the induction of apoptosis, or programmed cell death. mdpi.com Studies on novel triazole-carboxamides have shown that active compounds can induce morphological changes characteristic of apoptosis, such as membrane blebbing, chromatin condensation, and the formation of apoptotic bodies. nih.gov Further mechanistic studies revealed that these compounds can reduce the mitochondrial membrane potential and induce DNA damage, ultimately leading to cell death. nih.gov Similarly, morpholine-substituted tetrahydroquinoline derivatives acting as mTOR inhibitors have been shown to effectively trigger apoptosis in cancer cells. mdpi.com

Advanced Scaffold Diversification Strategies for this compound Derivatives

To optimize the therapeutic potential of lead compounds, medicinal chemists employ various strategies to diversify the core molecular structure, or scaffold. "Scaffold hopping" is a powerful technique used to identify novel core structures that retain the desired biological activity of the original compound but possess improved properties, such as enhanced metabolic stability or a better intellectual property position.

This strategy is highly relevant to the development of this compound derivatives. The morpholine carboxamide unit can be viewed as a key pharmacophoric element that is appended to different and novel core scaffolds. This approach has led to the discovery of new chemotypes with potent biological activities. For example, a scaffold hopping exercise based on known M₄ positive allosteric modulators (PAMs) led to the identification of a novel 2,4-dimethylquinoline (B72138) carboxamide core that exhibited the desired activity without a previously required β-amino carboxamide motif. nih.gov A subsequent hop from the quinoline (B57606) scaffold to a 3,4-dimethylcinnoline (B3060454) carboxamide core resulted in compounds with improved metabolic clearance and protein binding profiles. nih.gov These examples demonstrate that systematically replacing the central scaffold while retaining the this compound (or a related amide) moiety is a fruitful strategy for resolving issues in lead optimization and discovering next-generation therapeutic agents. nih.gov

Computational Chemistry and Theoretical Modeling of N,n Dimethylmorpholine 4 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties and reactivity of N,N-dimethylmorpholine-4-carboxamide. These calculations provide a detailed picture of the electron distribution and the energies of different molecular orbitals, which are fundamental to the molecule's chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT studies can elucidate potential reaction pathways, such as hydrolysis of the amide bond or reactions involving the morpholine (B109124) ring. By mapping the potential energy surface, transition states can be identified, and activation energies can be calculated, providing a deeper understanding of the reaction kinetics.

For instance, a DFT study could model the hydrolysis of this compound. This would involve calculating the energies of the reactants, intermediates, transition states, and products. The transition state would represent the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state would be the activation energy. A lower activation energy would indicate a more favorable reaction pathway.

Hypothetical DFT Data for the Hydrolysis of this compound:

| Step | Description | Relative Energy (kcal/mol) |

| 1 | Reactants (this compound + H₂O) | 0 |

| 2 | Transition State 1 (Nucleophilic attack of water) | +25.3 |

| 3 | Intermediate 1 (Tetrahedral intermediate) | +12.8 |

| 4 | Transition State 2 (Proton transfer) | +18.5 |

| 5 | Intermediate 2 (Protonated morpholine and dimethylcarbamic acid) | -5.2 |

| 6 | Products (Morpholine + Dimethylcarbamic acid) | -10.7 |

This table is a hypothetical representation of data that could be generated from a DFT study.

Quantum chemical calculations can predict various spectroscopic properties of this compound, which can be invaluable for its structural elucidation and for interpreting experimental spectra.

¹H and ¹³C NMR Spectroscopy: DFT calculations can predict the chemical shifts of the hydrogen and carbon atoms in the molecule. These predicted shifts can be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an IR spectrum. This allows for the assignment of specific vibrational modes to the observed IR bands, aiding in the identification of functional groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum.

Predicted Spectroscopic Data for this compound:

| Spectroscopy | Functional Group | Predicted Peak/Shift |

| ¹H NMR | N(CH₃)₂ | ~2.9 ppm (singlet) |

| ¹H NMR | Morpholine CH₂ (adjacent to N) | ~3.4 ppm (triplet) |

| ¹H NMR | Morpholine CH₂ (adjacent to O) | ~3.7 ppm (triplet) |

| ¹³C NMR | N(CH₃)₂ | ~36 ppm |

| ¹³C NMR | Morpholine C (adjacent to N) | ~45 ppm |

| ¹³C NMR | Morpholine C (adjacent to O) | ~67 ppm |

| ¹³C NMR | C=O (Amide) | ~165 ppm |

| IR | C=O Stretch (Amide) | ~1650 cm⁻¹ |

| IR | C-N Stretch | ~1400 cm⁻¹ |

| IR | C-O-C Stretch | ~1115 cm⁻¹ |

This table is a representation of predicted data based on typical values for similar functional groups.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and how it might interact with biological targets.

By simulating the movement of the atoms in the molecule over a period of time, MD can reveal the preferred conformations of the morpholine ring and the orientation of the dimethylcarboxamide group. This is crucial for understanding how the molecule might fit into the binding site of a protein.

When studying ligand-target interactions, this compound can be placed in the active site of a target protein in a simulated environment. The MD simulation will then show how the ligand and protein interact and adapt to each other's presence. This can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are important for binding.

In Silico Screening and Drug Design for this compound Derivatives

In silico screening involves the use of computational methods to search large databases of chemical compounds to identify those that are likely to have a desired biological activity. If this compound were identified as a hit compound, computational methods could be used to design and evaluate derivatives with improved properties.

Virtual screening techniques, such as molecular docking, could be used to predict how well a library of derivatives of this compound would bind to a specific protein target. This allows for the prioritization of compounds for synthesis and experimental testing, saving time and resources.

Furthermore, computational tools can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives. This helps in the early identification of compounds that are likely to have poor pharmacokinetic profiles, allowing for their modification or elimination from further consideration.

Prediction of Mechanistic Parameters and Energetic Landscapes

Computational chemistry can be used to construct detailed energetic landscapes for reactions involving this compound. This involves calculating the energies of all relevant stationary points on the potential energy surface, including reactants, products, intermediates, and transition states.

By mapping out the energetic landscape, the most likely reaction mechanism can be determined. For example, for a multi-step reaction, the calculations can reveal the rate-determining step, which is the step with the highest activation energy. This information is crucial for understanding and optimizing reaction conditions.

Analytical Techniques for the Characterization and Detection of N,n Dimethylmorpholine 4 Carboxamide

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques are fundamental in the analysis of N,N-dimethylmorpholine-4-carboxamide, enabling its separation from impurities and its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used methods, with Supercritical Fluid Chromatography (SFC) offering specialized capabilities for chiral separations.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this purpose.

A typical RP-HPLC method for the analysis of a related compound, morpholine-4-carboxamide, utilizes a C18 column. sielc.com For this compound, a similar approach would be effective. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., octadecyl-silica) and a polar mobile phase. The mobile phase composition can be optimized to achieve the desired retention and resolution. A common mobile phase for such analyses consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. nih.gov The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and improve peak shape. For instance, a simple mobile phase of acetonitrile and water containing a small amount of a modifier like formic acid or phosphoric acid is often sufficient for good chromatographic performance. sielc.com Detection is typically achieved using a UV detector, as the amide chromophore in this compound absorbs in the low UV region.

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | Ambient |

This interactive data table provides typical starting conditions for the HPLC analysis of this compound, which can be further optimized.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a moderate boiling point, it is generally amenable to GC-MS analysis. This technique combines the separation power of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. researchgate.net

For GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and transferred onto a capillary column. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the column. A common stationary phase for the analysis of polar compounds like amides is a mid-polarity phase, such as one containing phenyl and methyl polysiloxane. The temperature of the GC oven is typically programmed to increase during the analysis to ensure the timely elution of the compound.

Following separation by GC, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and fragment ions are separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a chemical fingerprint. The fragmentation pattern of this compound in EI-MS would be expected to show characteristic fragments resulting from the cleavage of the morpholine (B109124) ring and the dimethylcarbamoyl group. For instance, a prominent fragment would likely correspond to the loss of the dimethylamino group.

| Parameter | Typical Condition |

| Column | 5% Phenyl Methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then ramp to 280 °C at 10 °C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

This interactive data table outlines typical GC-MS parameters for the analysis of this compound.

Supercritical Fluid Chromatography (SFC) is a specialized chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is particularly advantageous for chiral separations due to its high efficiency and the use of environmentally benign mobile phases. While this compound itself is not chiral, derivatives or analogs of this compound may possess stereogenic centers, necessitating chiral separation to isolate and quantify the individual enantiomers.

For chiral SFC, a chiral stationary phase (CSP) is used. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely employed for the separation of a broad range of chiral compounds, including amides. The separation mechanism relies on the differential interactions of the enantiomers with the chiral selector of the CSP. The mobile phase in SFC typically consists of supercritical CO2 mixed with a small amount of a polar organic modifier, such as methanol or ethanol, to enhance the solubility of the analyte and improve peak shape.

Advanced Spectrometric Techniques for Structural Confirmation and Purity Assessment

Spectrometric techniques are indispensable for the unambiguous structural confirmation of this compound and for assessing its purity. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are the primary tools used for these purposes.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for elucidating the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to characterize this compound.

The ¹H NMR spectrum of this compound would exhibit distinct signals for the different types of protons in the molecule. The N,N-dimethyl group would appear as a singlet, integrating to six protons. The protons on the morpholine ring would give rise to more complex multiplet signals due to spin-spin coupling between adjacent non-equivalent protons. The chemical shifts of these protons are influenced by their local electronic environment. For instance, the protons adjacent to the oxygen atom in the morpholine ring would be expected to resonate at a higher chemical shift (downfield) compared to those adjacent to the nitrogen atom.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon of the amide group would be the most downfield signal. The carbons of the N,N-dimethyl groups would appear as a single peak, and the four carbons of the morpholine ring would give rise to two distinct signals due to the symmetry of the ring. The chemical shifts of the morpholine carbons would be influenced by the neighboring heteroatoms, with the carbons adjacent to oxygen appearing at a higher chemical shift than those adjacent to nitrogen. Based on data for structurally similar compounds like N-alkylpiperidines, the chemical shifts can be predicted with reasonable accuracy. researchgate.net

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~2.8 | Singlet | N(CH₃)₂ |

| ¹H | ~3.3 | Multiplet | N-CH₂ (morpholine) |

| ¹H | ~3.6 | Multiplet | O-CH₂ (morpholine) |

| ¹³C | ~36 | Quartet | N(CH₃)₂ |

| ¹³C | ~45 | Triplet | N-CH₂ (morpholine) |

| ¹³C | ~67 | Triplet | O-CH₂ (morpholine) |

| ¹³C | ~165 | Singlet | C=O |

This interactive data table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound based on analogous structures. rsc.orgmdpi.comchemicalbook.com

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound and for assessing its purity with high accuracy and precision. researchgate.netpnas.org Unlike low-resolution mass spectrometry, HRMS can measure the mass of an ion with a very high degree of accuracy (typically to within 5 ppm).

By measuring the exact mass of the molecular ion of this compound, its elemental formula (C₇H₁₄N₂O₂) can be unambiguously confirmed. This is because the measured mass can be compared to the theoretical mass calculated for the proposed formula, and a close match provides strong evidence for the correct composition. HRMS is also invaluable for identifying and characterizing impurities. The high mass accuracy allows for the determination of the elemental formulas of even trace-level impurities, which is crucial for understanding the purity profile of the compound.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized for the identification and structural elucidation of molecules based on their vibrational modes. For this compound, the spectra would be characterized by the vibrational frequencies of its constituent functional groups: the morpholine ring, the N,N-dimethylamino group, and the carboxamide linkage.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The most prominent of these would be the carbonyl (C=O) stretching vibration of the tertiary amide group, which typically appears in the region of 1680-1630 cm⁻¹. spectroscopyonline.com The exact position of this band can be influenced by the molecular environment. The C-N stretching vibrations of the amide and the tertiary amine within the morpholine ring would also be present, likely in the 1400-1000 cm⁻¹ range. The morpholine ring itself would contribute to a complex fingerprint region with C-H stretching vibrations appearing just below 3000 cm⁻¹ and C-O-C stretching vibrations of the ether linkage expected around 1100 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. For this compound, the C=O stretch is also expected to be a strong band in the Raman spectrum. Symmetric stretching vibrations of the morpholine ring and the C-N bonds would likely be more intense in the Raman spectrum compared to their asymmetric counterparts, which are often stronger in the IR spectrum. The C-H stretching and bending vibrations will also be observable.

Due to the lack of experimentally published spectra for this compound, the following table presents predicted vibrational frequencies based on data from analogous compounds such as N,N-dimethylformamide, morpholine, and other N,N-disubstituted amides. libretexts.orgnih.gov

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H (Alkyl) | Asymmetric & Symmetric Stretching | 2990 - 2850 | Medium to Strong | Medium to Strong |

| C=O (Amide) | Stretching | 1670 - 1630 | Strong | Strong |

| C-N (Amide) | Stretching | 1420 - 1380 | Medium | Medium |

| C-N (Morpholine) | Stretching | 1270 - 1200 | Medium | Medium |

| C-O-C (Ether) | Asymmetric Stretching | 1140 - 1070 | Strong | Weak |

| CH₂ | Scissoring/Bending | 1480 - 1440 | Medium | Medium |

| CH₂ | Rocking/Wagging | 1350 - 800 | Medium to Weak | Medium to Weak |

Detection and Quantification in Complex Biological and Environmental Matrices

The detection and quantification of a polar molecule like this compound in complex matrices such as blood, plasma, urine, or wastewater present analytical challenges due to the presence of numerous interfering substances. rsc.org The development of a robust analytical method would necessitate efficient sample preparation followed by sensitive and selective detection.

Sample Preparation: The initial step in analyzing biological and environmental samples is the extraction and purification of the target analyte. For this compound, several techniques could be employed:

Protein Precipitation (PPT): For biological samples like plasma or serum, PPT using organic solvents such as acetonitrile or methanol is a common first step to remove high molecular weight proteins that can interfere with analysis. rsc.orgnih.gov

Liquid-Liquid Extraction (LLE): LLE can be used to partition the analyte from the aqueous sample matrix into an immiscible organic solvent. The choice of solvent would be critical to ensure efficient extraction of this polar compound. chromatographyonline.com

Solid-Phase Extraction (SPE): SPE is a versatile technique that can be used for both cleanup and pre-concentration of the analyte. nih.govraykolgroup.com A sorbent with appropriate chemistry (e.g., reversed-phase, ion-exchange, or mixed-mode) would be selected to retain this compound while allowing interfering compounds to be washed away.

Analytical Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. thermofisher.com For a polar compound like this compound, derivatization to a more volatile and thermally stable form might be necessary to achieve good chromatographic performance. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of polar and non-volatile compounds and would likely be the method of choice for this compound. sepscience.comwikipedia.org Reversed-phase chromatography with a polar-embedded or polar-endcapped column, or hydrophilic interaction liquid chromatography (HILIC), could be employed for separation. waters.com Detection by tandem mass spectrometry (MS/MS) would provide high sensitivity and selectivity, allowing for quantification at low concentrations.

The following table summarizes potential analytical strategies for the detection and quantification of this compound in complex matrices.

| Analytical Technique | Sample Preparation | Principle | Potential Advantages | Potential Challenges |

| GC-MS | LLE, SPE, Derivatization | Separation based on volatility and polarity, detection by mass-to-charge ratio. | High chromatographic resolution, established libraries for identification. | Potential need for derivatization, thermal degradation of the analyte. |

| LC-MS/MS | PPT, LLE, SPE | Separation based on polarity, detection by precursor and product ion masses. | High sensitivity and selectivity, no derivatization required. | Matrix effects (ion suppression or enhancement), choosing the right column. |

Development of Novel Analytical Protocols for this compound

Given the absence of dedicated analytical methods for this compound, there is significant scope for the development of novel protocols. Future research could focus on creating more specific, rapid, and high-throughput methods.

Immunoassays: The development of antibodies that specifically bind to this compound could lead to the creation of sensitive and high-throughput immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA). researchgate.nettandfonline.com This approach would require the synthesis of a hapten-carrier conjugate to elicit an immune response and produce the necessary antibodies. Competitive immunoassays are particularly suitable for the detection of small molecules. acs.orgnih.gov

Biosensors: Biosensors offer the potential for rapid, real-time, and on-site detection. researchgate.netije.ir An enzyme-based biosensor could be developed if an enzyme that specifically interacts with this compound is identified. Alternatively, aptamer-based biosensors, which use short, single-stranded DNA or RNA molecules that can bind to specific targets, could be explored. Whole-cell biosensors that produce a measurable signal in the presence of the target compound are another promising avenue. nih.gov

Advanced Mass Spectrometry Techniques: High-resolution mass spectrometry (HRMS) coupled with advanced separation techniques could enable the non-targeted screening and identification of this compound and its potential metabolites in complex samples without the need for specific reference standards.

The development of such novel protocols would be invaluable for future research into the environmental fate, metabolism, and potential applications of this compound.

Environmental Fate and Degradation Pathways of N,n Dimethylmorpholine 4 Carboxamide Analogs

Environmental Persistence and Mobility Studies

The persistence and mobility of N,N-dimethylmorpholine-4-carboxamide in the environment are largely dictated by its solubility, adsorption characteristics, and resistance to abiotic and biotic degradation processes. While specific data for this compound is scarce, inferences can be drawn from its structural analogs.

Morpholine (B109124), the core structure of this compound, is highly soluble in water, which suggests that it, and its derivatives, are likely to be mobile in aquatic systems and soil. nih.gov The high water solubility indicates a low tendency to partition to soil organic matter or sediments. The octanol-water partition coefficient (log Kow) for morpholine is low (-0.86), indicating a low potential for bioaccumulation. nih.gov

The mobility of organic compounds in soil is influenced by factors such as soil type, organic matter content, and pH. mdpi.com For instance, studies on other carboxamide-containing pesticides have shown that their mobility can vary significantly with soil composition. researchgate.netnih.gov Compounds with amide functionalities can exhibit a range of adsorption behaviors. While the high water solubility of the morpholine ring suggests high mobility, the N,N-dimethylcarboxamide group could potentially increase adsorption to soil particles compared to morpholine alone, although it is still expected to be relatively mobile. mdpi.com

Table 1: Physicochemical Properties and Mobility Potential of Morpholine (Analog of this compound)

| Property | Value for Morpholine | Implication for Environmental Mobility |

| Water Solubility | Miscible | High potential for leaching in soil and transport in surface water. |

| Log Kow | -0.86 nih.gov | Low potential for bioaccumulation in organisms. |

| Estimated Koc | 7.4 nih.gov | Very high mobility in soil. |

Note: Data presented is for the parent compound morpholine and is used to infer the potential behavior of this compound.

Biodegradation Pathways in Aquatic and Terrestrial Ecosystems

The biodegradation of morpholine derivatives is a key process in their environmental removal. Studies on related compounds indicate that the morpholine ring can be biodegraded by certain microorganisms.

For example, N-methylmorpholine-N-oxide (NMMO), a related morpholine derivative, has been shown to be biodegradable in activated sludge. The degradation pathway involves the reduction of NMMO to N-methylmorpholine, followed by demethylation to form morpholine. nih.gov Subsequently, the morpholine ring is cleaved, leading to further breakdown. nih.gov This suggests a potential pathway for this compound, which might involve the initial cleavage of the amide bond or the morpholine ring.

The biodegradation of the N,N-dimethylformamide (DMF) portion of the molecule, a structurally similar amide, is also well-documented. DMF can be degraded by microorganisms that utilize it as a source of carbon and nitrogen. The initial step in DMF degradation is typically the hydrolysis of the amide bond to form dimethylamine (B145610) and formic acid, which are then further metabolized.

Therefore, a plausible biodegradation pathway for this compound in both aquatic and terrestrial ecosystems could involve two main routes:

Hydrolysis of the amide bond: This would yield morpholine and N,N-dimethylformamide, both of which are known to be biodegradable.

Cleavage of the morpholine ring: This would be followed by the degradation of the resulting linear compounds.

The rate of biodegradation will likely depend on the presence of adapted microbial populations and environmental conditions such as temperature, pH, and nutrient availability.

Photodegradation and Chemical Transformation in Environmental Media

In addition to biodegradation, photodegradation and other chemical transformation processes can contribute to the breakdown of this compound in the environment.

Compounds containing amine functional groups can be susceptible to photodegradation, primarily through reactions with hydroxyl radicals in the atmosphere and in sunlit surface waters. While specific photolysis data for this compound is not available, studies on other organic compounds containing similar functional groups can provide insights. For example, the photodegradation of sulfonamides and glyphosate (B1671968) has been shown to involve cleavage of C-N bonds and other transformations. frontiersin.org

The amide bond in this compound is generally stable to hydrolysis under neutral pH conditions but can be hydrolyzed under acidic or basic conditions, although this is likely to be a slow process in most environmental compartments.

The primary photodegradation pathway for this compound in the atmosphere is expected to be its reaction with photochemically produced hydroxyl radicals. In aquatic environments, direct photolysis (absorption of sunlight leading to bond cleavage) and indirect photolysis (reaction with photochemically generated reactive species like hydroxyl radicals and singlet oxygen) could both play a role in its transformation.

Ecotoxicological Assessments of Related Morpholine Compounds

The ecotoxicity of this compound is not well-documented. However, data on the ecotoxicity of morpholine can provide a baseline for understanding the potential effects of its derivatives on aquatic and terrestrial organisms.

Morpholine has been shown to have low to moderate acute toxicity to aquatic organisms. The lethal concentration (LC50) for fish is generally in the range of 100 to 500 mg/L. For invertebrates such as Daphnia magna, the 48-hour EC50 is typically in the range of 100 mg/L. The toxicity to algae is generally higher, with EC50 values for growth inhibition being lower.

The introduction of the N,N-dimethylcarboxamide group to the morpholine ring could potentially alter its toxicity. The specific effects would depend on how this functional group influences the compound's bioavailability, metabolism, and mode of toxic action. For instance, the amide group could alter the lipophilicity of the molecule, which could in turn affect its uptake by aquatic organisms.

Table 2: Acute Ecotoxicity Data for Morpholine

| Organism | Endpoint | Concentration (mg/L) | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | 180 | Not specified |

| Bluegill Sunfish (Lepomis macrochirus) | 96-hour LC50 | 350 | Not specified |

| Daphnia magna (Water Flea) | 48-hour EC50 | 100 | Not specified |

| Green Algae (Scenedesmus subspicatus) | 72-hour EC50 | 29 | Not specified |

Note: This data is for the parent compound morpholine and serves as an indicator of the potential ecotoxicity of its derivatives.

Q & A

Q. Q1. What are the standard synthetic routes for generating N,N-dimethylmorpholine-4-carboxamide, and how can reaction conditions be optimized to minimize byproduct formation?

Methodological Answer: this compound is often formed as a byproduct in amide coupling reactions using morpholinium-based reagents like COMU ( ). To optimize synthesis:

- Use polar aprotic solvents (e.g., dimethylformamide) to enhance reagent solubility.

- Control stoichiometry (e.g., 1:1 molar ratio of amine to carboxylic acid) and reaction temperature (20–25°C) to suppress side reactions.

- Monitor reaction progress via LC-MS or TLC to identify byproduct formation early.

- Post-synthesis purification via aqueous washes can remove water-soluble byproducts like this compound .

Q. Q2. How can the crystal structure of this compound derivatives be resolved, and what software is recommended for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, similar morpholine carboxamides (e.g., N-phenyl or N-chlorophenyl derivatives) have been resolved using:

- Data collection: Bruker SMART APEX CCD diffractometers with Mo/Kα radiation (λ = 0.71073 Å) ().

- Refinement: SHELXL () is preferred for small-molecule refinement due to its robust handling of hydrogen bonding and disorder. Key parameters include:

- R-factor thresholds (<0.05 for high-quality data).

- Multi-scan absorption corrections (e.g., SADABS) to address crystal imperfections ().

- Conformational analysis: Use Mercury or Olex2 to visualize chair conformations in morpholine rings ().

Advanced Research Questions

Q. Q3. How can discrepancies in hydrogen-bonding patterns of morpholine carboxamides be reconciled across different crystallographic studies?

Methodological Answer: Discrepancies often arise from solvent effects or packing forces. For example:

Q. Q4. What experimental strategies can differentiate between chair and boat conformations in morpholine rings during dynamic processes?

Methodological Answer:

- SC-XRD: Analyze torsion angles (e.g., C—N—C—O) to confirm chair conformations (θ ≈ 60° for chair vs. 0° or 180° for boat) ().

- NMR spectroscopy: Use CP/MAS NMR to detect conformational polymorphism in solid-state samples.

- DFT calculations: Compare experimental data (e.g., bond lengths) with optimized geometries (Gaussian 16, B3LYP/6-31G* basis set) to identify energy-minimized conformers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.